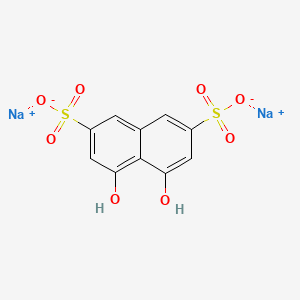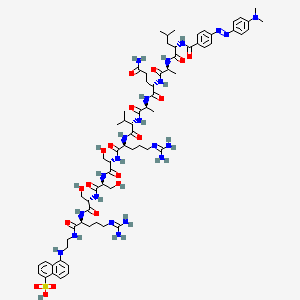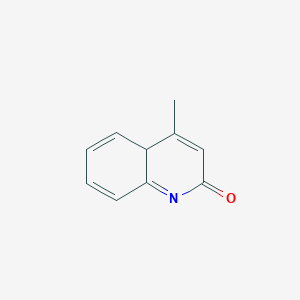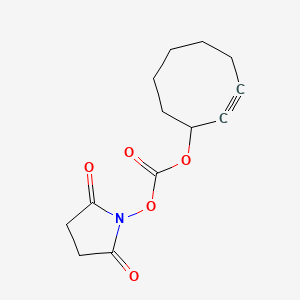![molecular formula C19H18O4 B12367318 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one is a chromenone derivative. Chromenones, also known as benzopyranones, are a class of oxygen-containing heterocyclic compounds. This specific compound is known for its unique structure, which includes methoxy groups and a phenylethyl side chain. It is primarily used in scientific research and has been studied for its various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 6-methoxy-4-chromanone and 3-methoxyphenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as recrystallization and chromatography would be employed to purify the final product.
化学反応の分析
Types of Reactions
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen or nitro groups into the aromatic ring.
科学的研究の応用
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators. The methoxy groups and phenylethyl side chain play crucial roles in its biological activity by enhancing its ability to interact with specific enzymes and receptors .
類似化合物との比較
Similar Compounds
- 6-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one
- 2-(2-phenylethyl)-4H-chromen-4-one
- 3’,6-dihydroxy-4’-methoxy-2-(2-phenylethyl)chromone
Uniqueness
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at specific positions enhances its reactivity and potential biological activities compared to similar compounds .
特性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C19H18O4/c1-21-14-5-3-4-13(10-14)6-7-16-12-18(20)17-11-15(22-2)8-9-19(17)23-16/h3-5,8-12H,6-7H2,1-2H3 |
InChIキー |
ZPXODGLAGYZOOM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)


![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)



